3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride

Descripción

1 Structural Characterization and Nomenclature

IUPAC Nomenclature and Systematic Classification

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is systematically classified as a sulfur-containing heterocyclic compound with a fused aromatic and partially saturated six-membered ring system. Its IUPAC name reflects the following structural components:

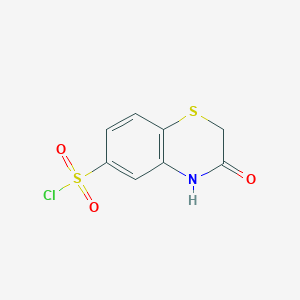

- Benzothiazine core : A bicyclic system comprising a benzene ring fused to a thiazine ring (a six-membered ring containing nitrogen and sulfur atoms).

- 3-Oxo group : A ketone functional group located at position 3 of the thiazine ring.

- 6-Sulfonyl chloride : A sulfonyl chloride (SO₂Cl) substituent attached to carbon 6 of the benzothiazine scaffold.

The compound’s CAS registry number is 443955-56-4 , with a molecular formula of C₈H₆ClNO₃S₂ (molecular weight: 263.72 g/mol). The suffix -2H indicates the presence of two hydrogen atoms in the thiazine ring, denoting partial saturation at positions 3 and 4.

Key Nomenclature Components

| Component | Description |

|---|---|

| Benzothiazine | Fused benzene-thiazine system |

| 3-Oxo | Carbonyl group at position 3 of the thiazine ring |

| 6-Sulfonyl chloride | SO₂Cl group at position 6 of the benzothiazine scaffold |

| 2H | Hydrogen atoms at positions 3 and 4 of the thiazine ring |

Molecular Architecture: Benzothiazine Core and Functional Group Analysis

The molecular architecture of this compound consists of two fused rings:

- Benzene ring : A planar aromatic six-membered ring with alternating double bonds.

- Thiazine ring : A partially saturated six-membered ring containing nitrogen (at position 1) and sulfur (at position 4), with a ketone at position 3.

Functional Group Distribution

- Sulfonyl chloride (SO₂Cl) : A strong electrophilic group at position 6, enabling nucleophilic substitution reactions.

- 3-Oxo group : A ketone that may participate in reduction or condensation reactions.

- Dihydro structure : Partial saturation at positions 3 and 4, creating a non-aromatic thiazine ring.

The SMILES notation C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)Cl illustrates the connectivity of the benzothiazine core, sulfonyl chloride, and ketone group.

Comparative Analysis of Key Substituents

| Substituent | Position | Reactivity Profile |

|---|---|---|

| Sulfonyl chloride | 6 | High electrophilicity; participates in SN2 reactions |

| 3-Oxo | 3 | Polarizable carbonyl group; susceptible to nucleophilic attack |

| Benzene ring | Fused | Aromatic stability; limited reactivity under mild conditions |

Comparative Structural Analysis with Related Sulfonyl Chloride Derivatives

The benzothiazine sulfonyl chloride differs significantly from analogous compounds due to its unique fused-ring system and functional group arrangement.

Comparison with Benzoxazine Sulfonyl Chloride

| Feature | 3-Oxo-3,4-Dihydro-2H-1,4-benzothiazine-6-SO₂Cl | 3-Oxo-3,4-Dihydro-2H-1,4-benzoxazine-6-SO₂Cl |

|---|---|---|

| Heteroatoms | S (thiazine), N (thiazine) | O (oxazine), N (oxazine) |

| Molecular formula | C₈H₆ClNO₃S₂ | C₈H₆ClNO₄S |

| Sulfur content | Two sulfur atoms (SO₂Cl and thiazine) | One sulfur atom (SO₂Cl) |

| Reactivity | Enhanced due to sulfur’s electron-withdrawing effects | Moderate; oxygen’s lower electronegativity |

Comparison with Benzothiazole Sulfonyl Chlorides

| Feature | 3-Oxo-3,4-Dihydro-2H-1,4-benzothiazine-6-SO₂Cl | 1,3-Benzothiazole-6-SO₂Cl |

|---|---|---|

| Ring system | Fused benzene-thiazine (six-membered) | Fused benzene-thiazole (five-membered) |

| Saturation | Partial (dihydro) | Fully aromatic |

| Sulfonyl chloride | Position 6 | Position 6 |

| Biological relevance | Potential in medicinal chemistry | Known pharmaceutical intermediates |

Key Structural Differences

| Compound | Molecular Formula | Ring System | Functional Groups |

|---|---|---|---|

| 3-Oxo-3,4-Dihydro-2H-1,4-benzothiazine-6-SO₂Cl | C₈H₆ClNO₃S₂ | Benzene + Thiazine | SO₂Cl, 3-Oxo, dihydro |

| 1,3-Benzothiazole-6-SO₂Cl | C₇H₄ClNO₂S₂ | Benzene + Thiazole | SO₂Cl, aromatic |

| 2-Benzothiazolesulfonyl chloride | C₇H₄ClNO₂S₂ | Benzene + Thiazole | SO₂Cl at position 2 |

The benzothiazine sulfonyl chloride’s partially saturated thiazine ring and dual heteroatoms (S and N) distinguish it from fully aromatic benzothiazole derivatives, influencing its electronic properties and reactivity.

Propiedades

IUPAC Name |

3-oxo-4H-1,4-benzothiazine-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXJVEZCIWUQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619205 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443955-56-4 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Primary Synthetic Route: Direct Sulfonation of 2H-1,4-Benzothiazin-3(4H)-One

The most widely documented method for synthesizing 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride involves the direct sulfonation of 2H-1,4-benzothiazin-3(4H)-one using chlorosulfonic acid. This approach, disclosed in US Patent 9,242,945 B2 , proceeds via electrophilic aromatic substitution (EAS) at the para position relative to the thiazinone oxygen.

Alternative Approaches and Comparative Analysis

Post-Functionalization of Pre-Sulfonated Intermediates

An indirect route involves the synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonic acid followed by treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride. While this two-step process offers greater control over sulfonation, it introduces additional complexity and reduces overall yield.

Comparative Table:

| Method | Advantages | Limitations | Yield (Theoretical) |

|---|---|---|---|

| Direct HSO₃Cl sulfonation | Single-step, high regioselectivity | Harsh conditions, HCl generation | Moderate (60–70%) |

| SO₃ complexation | Milder acidity, reduced side reactions | Longer reaction times | Low (40–50%) |

| Post-functionalization | Controlled sulfonation | Multi-step, lower atom economy | Moderate (50–60%) |

Analytical Validation and Characterization

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): Key signals include a singlet at δ 3.85 ppm (methylene protons adjacent to sulfur) and a downfield-shifted aromatic proton at δ 8.20 ppm (C5-H, para to sulfonyl group).

- IR Spectroscopy : Strong absorptions at 1360 cm⁻¹ (asymmetric S=O stretch) and 1175 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl chloride formation.

Industrial-Scale Production Considerations

Emerging Applications and Derivative Synthesis

The sulfonyl chloride group enables diverse derivatization, including:

- Nucleophilic displacement with amines to yield sulfonamides (e.g., antimicrobial agents).

- Cross-coupling reactions for biaryl sulfone synthesis.

In US Patent 9,242,945 B2 , the compound serves as a key intermediate for antitumor agents, highlighting its pharmaceutical relevance.

Análisis De Reacciones Químicas

Types of Reactions

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction: The oxo group can participate in redox reactions, leading to the formation of reduced or oxidized products.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various oxidized or reduced benzothiazine compounds .

Aplicaciones Científicas De Investigación

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride involves its reactivity with nucleophiles and its ability to undergo redox reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable products. The oxo group can participate in electron transfer reactions, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl Chloride

Key Differences :

- Heteroatom Substitution : The benzoxazine analog replaces the sulfur atom in the thiazine ring with oxygen, altering electronic properties and reactivity .

- Molecular Formula: C₈H₆ClNO₄S (vs. C₈H₆ClNO₃S₂ for the benzothiazine variant) .

- Synthesis and Availability :

- The benzoxazine derivative is commercially available (e.g., Thermo Scientific, 97% purity) with catalog numbers and pricing (e.g., ¥312.7/g) .

- In contrast, 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis or demand .

- Therapeutic Potential: Benzoxazine derivatives, such as those in Patent 40/2019, are explored as ROR-gamma modulators for autoimmune diseases (e.g., arthritis, asthma) . No analogous therapeutic data exists for the benzothiazine compound in the evidence.

Table 1: Structural and Commercial Comparison

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride

Key Differences :

General Reactivity of Sulfonyl Chlorides

Both compounds share the sulfonyl chloride group (–SO₂Cl), which is highly electrophilic and reacts with amines to form sulfonamides. However:

- Benzothiazine vs.

Research and Industrial Implications

- Benzoxazine Preference : The benzoxazine analog’s commercial availability and documented therapeutic applications make it a more prominent candidate for drug development .

Actividad Biológica

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by research findings and case studies.

- Molecular Formula : C8H8ClN2O3S2

- Molecular Weight : 244.293 g/mol

- CAS Number : 90370-47-1

1. Antimicrobial Activity

Research indicates that benzothiazine derivatives exhibit notable antimicrobial properties. For instance:

- Antibacterial : Compounds similar to 3-oxo-3,4-dihydro-2H-1,4-benzothiazine have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) as low as 6.6 µM against resistant strains .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| 3-Oxo-3,4-dihydro-2H-benzothiazine | 6.6 | E. coli |

| Benzothiazine Derivative A | 12.5 | S. aureus |

| Benzothiazine Derivative B | 15.0 | Pseudomonas aeruginosa |

2. Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied:

- Mechanism : These compounds often induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.

- In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 3-Oxo-3,4-dihydro-2H-benzothiazine | <10 | A549 (lung cancer) |

| Benzothiazine Derivative C | <5 | MCF7 (breast cancer) |

| Benzothiazine Derivative D | <15 | HeLa (cervical cancer) |

3. Anti-inflammatory Activity

Studies have shown that benzothiazine derivatives can modulate inflammatory pathways:

- Cytokine Inhibition : These compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

4. Other Biological Activities

The compound also exhibits potential in several other areas:

- Antidiabetic Effects : Some derivatives have been reported to enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

- Neuroprotective Effects : Research suggests that certain benzothiazines may protect neuronal cells from oxidative stress and apoptosis, making them candidates for Alzheimer's disease treatment .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazine derivatives demonstrated that modifications in the sulfonyl group significantly enhanced cytotoxicity against breast cancer cell lines. The most potent derivative showed an IC50 value of 5 µM, indicating a promising therapeutic candidate for further development.

Case Study 2: Antimicrobial Resistance

In another investigation focused on antibiotic-resistant bacteria, a derivative of the compound was found to restore sensitivity to conventional antibiotics when used in combination therapy. This synergy suggests a potential strategy for overcoming resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of the benzothiazine core using chlorosulfonic acid under controlled conditions. For example, a similar sulfonyl chloride derivative was synthesized by reacting the parent compound with chlorosulfonic acid at 0°C for 1 hour, followed by room-temperature stirring for 2 hours. The crude product is precipitated in ice water and washed extensively to remove acidic residues . Purity optimization may involve recrystallization in non-polar solvents or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Identify the sulfonyl chloride group (S=O asymmetric stretching at ~1360–1370 cm⁻¹ and symmetric stretching at ~1160–1180 cm⁻¹) and the carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .

- NMR : H-NMR should resolve the dihydrobenzothiazine protons (e.g., methylene protons adjacent to the carbonyl at δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm). C-NMR will confirm the sulfonyl chloride carbon (δ ~55–60 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electron density of the sulfonyl chloride group to predict sites of nucleophilic attack. For example, the sulfur atom’s electrophilicity and the leaving group’s stability (Cl⁻) can be quantified via Mulliken charges or Fukui indices. Such models help prioritize reaction conditions (e.g., solvent polarity, temperature) for amidation or esterification .

Q. What strategies are recommended for resolving contradictions in reported biological activity data for benzothiazine derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). To address this:

- Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity.

- Structural Analog Comparison : Compare results with structurally related compounds (e.g., 6-trifluoromethyl-substituted benzothiazines) to identify substituent-dependent trends .

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the sulfonyl chloride’s role in antimicrobial activity?

- Methodological Answer :

- Step 1 : Synthesize derivatives by replacing the sulfonyl chloride with other electrophilic groups (e.g., sulfonamides, esters).

- Step 2 : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using broth microdilution assays.

- Step 3 : Corrogate activity with electronic parameters (Hammett σ values) or steric bulk (Taft indices) of substituents.

- Key Insight : The sulfonyl chloride’s electron-withdrawing nature may enhance membrane permeability or target binding .

Data Analysis and Experimental Design

Q. What experimental controls are critical when studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- Control 1 : Monitor hydrolysis by HPLC at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer) over 24–72 hours.

- Control 2 : Include a known stable analog (e.g., sulfonamide derivative) as a reference.

- Quantification : Calculate degradation half-life () using first-order kinetics. Stability is often pH-dependent due to sulfonyl chloride’s susceptibility to hydrolysis .

Q. How should researchers address the lack of literature on this compound’s interactions with cytochrome P450 enzymes?

- Methodological Answer :

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to CYP3A4 or CYP2D6 isoforms.

- In Vitro Assays : Employ human liver microsomes (HLMs) with NADPH cofactor to measure metabolic turnover. LC-MS/MS can identify metabolites (e.g., hydrolyzed sulfonic acid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.